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molecular formula C10H11NO4 B8792149 2,4-Dimethoxy-1-(2-nitroethenyl)benzene

2,4-Dimethoxy-1-(2-nitroethenyl)benzene

Cat. No. B8792149
M. Wt: 209.20 g/mol
InChI Key: NUMXHEUHHRTBQT-UHFFFAOYSA-N
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Patent
US04663482

Procedure details

The ethylene compound in 500 ml of tetrahydrofuran was added to 36.7 g of lithium aluminum hydride in 500 ml of ether. After a reflux period of 1.5 hours, the mixture was combined with 184 ml of 1N sodium hydroxide solution. The resulting cake was separated by filtration and washed with 200 ml of hot tetrahydrofuran. The ethereal extracts and mother liquors were stripped. The residual oil was taken into chloroform, dried and stripped to give 94.9 g of 2,4-dimethoxyphenethylamine as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
184 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[CH:11]=[CH:12][N+:13]([O-])=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O1CCCC1.CCOCC>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[CH2:11][CH2:12][NH2:13] |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)C=C[N+](=O)[O-]
Name
Quantity
36.7 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
184 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting cake was separated by filtration
WASH
Type
WASH
Details
washed with 200 ml of hot tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC1=C(CCN)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 94.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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